N-methyl-1,3-benzothiazole-6-sulfonamide
CAS No.:
Cat. No.: VC17796620
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2S2 |
|---|---|
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | N-methyl-1,3-benzothiazole-6-sulfonamide |
| Standard InChI | InChI=1S/C8H8N2O2S2/c1-9-14(11,12)6-2-3-7-8(4-6)13-5-10-7/h2-5,9H,1H3 |
| Standard InChI Key | OMDJXJYQHIOJOQ-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(C=C1)N=CS2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-Methyl-1,3-benzothiazole-6-sulfonamide consists of a benzothiazole ring system—a benzene fused to a thiazole—with a sulfonamide group (-SONHCH) at the 6-position (Figure 1). The N-methyl group on the sulfonamide nitrogen distinguishes it from related compounds, such as 2-amino derivatives .
Molecular Formula: CHNOS
Molecular Weight: 228.29 g/mol
IUPAC Name: N-Methyl-1,3-benzothiazole-6-sulfonamide
Table 1: Comparative Molecular Properties of Benzothiazole Sulfonamides
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-methyl-1,3-benzothiazole-6-sulfonamide typically involves a multi-step process:
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Benzothiazole Ring Formation: Cyclization of o-aminothiophenol with carbon disulfide under oxidative conditions yields the benzothiazole core .
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Sulfonation: Chlorosulfonic acid reacts with the benzothiazole at position 6 to introduce the sulfonyl chloride group.
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Amination: Treatment with methylamine replaces the chloride to form the sulfonamide.
Critical Reaction Conditions:
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Temperature: 70–90°C for cyclization.
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Solvent: Ethanol or DMF for sulfonation.
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Purification: Column chromatography (ethyl acetate/hexane gradient).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic benzothiazole and sulfonamide groups.
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Organic Solvents: Soluble in DMSO (25 mg/mL) and DMF.
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Stability: Stable under ambient conditions but degrades in strong acids/bases via sulfonamide hydrolysis.
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 215–217°C (Predicted) |
| Boiling Point | Decomposes >250°C |
| logP | 1.95 (Calculated) |
| pKa | 6.2 (Sulfonamide NH) |
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group mimics endogenous substrates, enabling competitive inhibition of enzymes like carbonic anhydrase and folate synthetase .
Key Targets:
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Carbonic Anhydrase IX: Implicated in tumor acidosis (IC ~ 1.2 μM in analogues) .
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Dihydrofolate Reductase (DHFR): Disrupts nucleotide synthesis (IC ~ 4.7 μM).
Antimicrobial Activity
Structural analogues exhibit broad-spectrum activity:
Applications in Scientific Research
Medicinal Chemistry
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Anticancer Probes: Modulates apoptosis pathways in HepG2 cells (IC = 18 μM).
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Antidiabetic Agents: Inhibits α-glucosidase (IC = 45 μM) by binding to catalytic aspartate residues .
Materials Science
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Fluorescent Dyes: Benzothiazole derivatives emit in the blue-green spectrum (λ = 480 nm) .
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Polymer Additives: Enhances thermal stability in polyesters (T increase by 15°C) .
Comparative Analysis with Analogues
Impact of Substituents
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2-Amino Derivative : Enhanced solubility (PSA = 122.4 Ų) but reduced logP (2.19 vs. 1.95).
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N,N-Dimethyl Analog: Increased lipophilicity (logP = 2.45) improves blood-brain barrier penetration.
Future Research Directions
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Prodrug Development: Esterification to improve bioavailability.
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Targeted Drug Delivery: Nanoformulation using PLGA nanoparticles.
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Structure-Activity Relationships (SAR): Systematic modification of the benzothiazole core.
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